molecular formula C13H19NS B15274313 N-(2,5-dimethylphenyl)thian-4-amine

N-(2,5-dimethylphenyl)thian-4-amine

Cat. No.: B15274313
M. Wt: 221.36 g/mol
InChI Key: UPEQWOCUVQXSHY-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)thian-4-amine is a chemical compound of interest in scientific research, particularly within medicinal chemistry and early drug discovery. This molecule features a thian-4-amine core, a saturated six-membered ring containing sulfur, which is substituted with a 2,5-dimethylphenyl group. This structural motif is common in the development of pharmacologically active molecules, as the amine group can serve as a key point for interaction with biological targets or for further chemical derivatization. Researchers may investigate this compound as a synthetic intermediate or a building block for the construction of more complex chemical entities. Its potential research applications could include serving as a precursor in the synthesis of compound libraries for high-throughput screening, or as a starting material for the development of ligands for various biological receptors. The presence of the sulfur atom in the ring system may influence the compound's electronic properties and potential for interaction in biological systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety protocols in a laboratory setting.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)thian-4-amine

InChI

InChI=1S/C13H19NS/c1-10-3-4-11(2)13(9-10)14-12-5-7-15-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3

InChI Key

UPEQWOCUVQXSHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2CCSCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)thian-4-amine typically involves the reaction of 2,5-dimethylphenylamine with thian-4-amine under specific conditions. One common method is the nucleophilic substitution reaction, where the amine group of 2,5-dimethylphenylamine attacks the electrophilic center of thian-4-amine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and flow rate, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)thian-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)thian-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound has potential antimicrobial properties and is being investigated for its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)thian-4-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is believed that the compound interferes with key enzymes and proteins involved in cellular processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly influences activity in related compounds. For example:

  • N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) and N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) exhibit potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts . Both compounds share methyl groups but differ in substituent positions (2,5 vs. 3,5). The comparable activity suggests that lipophilicity and steric effects may outweigh electronic differences in this scaffold.
  • In contrast, N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide () highlights how ortho-substituents (2,6-dimethyl) might alter steric interactions or solubility compared to 2,5-dimethyl analogs .
Table 1: Substituent Position and Activity in Selected Compounds
Compound Name Core Structure Substituent Position PET Inhibition (IC50)
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene-carboxamide 2,5-dimethylphenyl ~10 µM
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene-carboxamide 3,5-dimethylphenyl ~10 µM
1-(2,5-Dimethylphenyl)piperazine Piperazine 2,5-dimethylphenyl Not reported

Core Structure Variations

The heterocyclic core profoundly impacts physicochemical properties and biological interactions:

  • Hydroxynaphthalene-carboxamides (): These compounds exhibit PET inhibition due to planar aromatic systems that may interact with photosystem II proteins.
  • Piperazine and Piperidine Derivatives (): 1-(2,5-Dimethylphenyl)piperazine and related piperidinecarboxamides lack direct activity data but are structurally distinct due to their nitrogen-rich cores, which could influence solubility or receptor binding .
Table 2: Core Structure Comparison
Compound Name Core Structure Key Features
N-(2,5-Dimethylphenyl)thian-4-amine Thian (tetrahydrothiopyran) Sulfur atom, moderate lipophilicity
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene-carboxamide Planar aromatic system, hydrogen-bonding
1-(2,5-Dimethylphenyl)piperazine Piperazine Dual nitrogen atoms, high basicity

Substituent Electronic Properties

Electron-withdrawing groups (e.g., fluorine) enhance PET inhibition in hydroxynaphthalene-carboxamides (e.g., N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide , IC50 ~10 µM) . However, methyl groups (electron-donating) in 2,5-dimethylphenyl analogs achieve similar activity, suggesting lipophilicity compensates for reduced electronic effects. This balance may extend to this compound, where the methyl groups enhance membrane penetration.

Biological Activity

N-(2,5-dimethylphenyl)thian-4-amine is a compound of increasing interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thian moiety linked to a dimethyl-substituted phenyl group. The presence of sulfur in the thian ring contributes to its unique chemical properties, which are crucial for its biological interactions. The molecular formula is C11H14N1S1C_{11}H_{14}N_{1}S_{1}.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways. For instance, it has been suggested that similar compounds can modulate enzyme activities related to inflammation and cancer progression.
  • Receptor Binding : It may bind to various receptors, potentially affecting neurotransmission and other physiological processes. Research indicates that compounds with similar structures have shown activity as agonists or antagonists at certain receptor sites .

Biological Activity Data

Research has highlighted several key areas where this compound exhibits biological activity:

Activity Type Description Reference
AntimicrobialExhibits potential antimicrobial properties against various pathogens.
AnticancerDemonstrated efficacy in inhibiting cancer cell lines, with mechanisms involving apoptosis induction.
Anti-inflammatoryMay reduce inflammation through modulation of cytokine production and enzyme activity.

Case Studies

  • Anticancer Activity : A study evaluating derivatives of thian compounds found that this compound analogs displayed significant cytotoxicity against human cancer cell lines (IC50 values in the micromolar range). The mechanism involved the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : In vitro studies have shown that this compound exhibits antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties by modulating oxidative stress pathways and reducing neuroinflammation .

Q & A

Q. What are the common synthetic routes for N-(2,5-dimethylphenyl)thian-4-amine, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, starting with functionalization of 2,5-dimethylaniline. A thian-4-amine moiety is introduced via coupling reactions with thiol-containing reagents under controlled conditions (e.g., inert atmosphere, specific catalysts). Key intermediates should be purified via column chromatography and characterized using NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for verifying the structure of this compound?

  • NMR : ¹H NMR can confirm aromatic proton environments (δ 6.8–7.2 ppm for substituted benzene) and amine/thiol-related signals.
  • IR : Stretching frequencies for N–H (~3300 cm⁻¹) and C–S (~650 cm⁻¹) bonds are critical.
  • Mass Spectrometry : HRMS provides exact mass confirmation (e.g., molecular ion peak matching C₁₃H₁₇NS). Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Initial screens include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria.
  • Enzyme inhibition : Kinetic studies targeting receptors like serotonin or photosynthetic electron transport (PET) pathways, using spinach chloroplast models .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies in bond angles (e.g., C–S–N torsion angles) or packing motifs require:

  • High-resolution X-ray diffraction : Refinement using SHELXL (riding hydrogen models, anisotropic displacement parameters) .
  • DFT calculations : Geometry optimization (B3LYP/6-31G*) to compare theoretical and experimental bond lengths.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution steps.
  • Catalyst screening : Palladium catalysts for coupling reactions (e.g., Buchwald-Hartwig amination).
  • Temperature control : Low temperatures (−78°C) stabilize reactive intermediates; microwave-assisted synthesis reduces reaction times .

Q. How do substituent positions on the anilide ring influence biological activity?

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance PET inhibition by increasing lipophilicity and binding affinity to photosystem II (IC₅₀ ~10 µM) .
  • Steric effects : 2,5-Dimethyl substitution minimizes steric hindrance, improving membrane permeability in cell-based assays. Quantitative structure-activity relationship (QSAR) models can predict bioactivity trends .

Q. What methods validate the purity of this compound in complex matrices?

  • HPLC-DAD/MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) microanalysis confirms stoichiometry (±0.4% tolerance) .

Methodological Notes

  • Crystallography : Use Olex2 or Mercury for structure visualization; validate with checkCIF to flag outliers (e.g., R-factor discrepancies >5%) .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate batch-to-batch variability.
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing if evaluating environmental impacts .

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